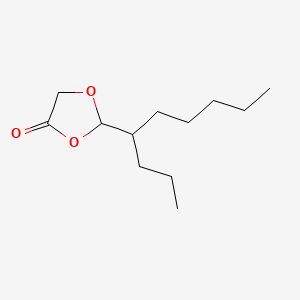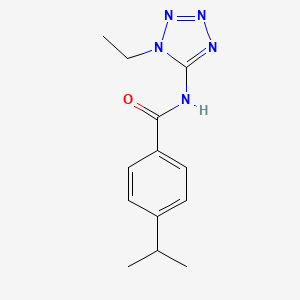![molecular formula C21H19ClN2O4 B12597346 N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide CAS No. 606104-32-9](/img/structure/B12597346.png)
N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(6-氯[1,3]二氧杂环戊[4,5-g]喹啉-7-基)甲基]-N-(2-甲氧基乙基)苯甲酰胺是一种复杂的有机化合物,具有独特的结构,包括喹啉核心、二氧杂环戊环和苯甲酰胺部分。
准备方法
合成路线和反应条件
N-[(6-氯[1,3]二氧杂环戊[4,5-g]喹啉-7-基)甲基]-N-(2-甲氧基乙基)苯甲酰胺的合成通常涉及多个步骤,从容易获得的前体开始。关键步骤包括:
喹啉核心的形成: 这可以通过Skraup合成实现,其中苯胺衍生物在氧化剂存在下与甘油和硫酸反应。
二氧杂环戊环的引入: 此步骤涉及适当中间体的环化,以形成与喹啉核心融合的二氧杂环戊环。
苯甲酰胺的形成: 最后一步涉及在碱存在下用苯甲酰氯与中间体反应,以形成苯甲酰胺部分。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器、自动化合成平台和先进的纯化技术,如色谱法。
化学反应分析
反应类型
N-[(6-氯[1,3]二氧杂环戊[4,5-g]喹啉-7-基)甲基]-N-(2-甲氧基乙基)苯甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂进行氧化,导致形成喹啉N-氧化物。
还原: 还原反应可以在钯催化剂存在下使用氢气进行,导致喹啉环的还原。
取代: 亲核取代反应可以在氯原子处发生,其中胺或硫醇等亲核试剂取代氯。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬、酸性或碱性条件。
还原: 氢气、钯催化剂、乙醇作为溶剂。
取代: 胺、硫醇、极性非质子溶剂,如二甲基亚砜(DMSO)。
主要产物
氧化: 喹啉N-氧化物。
还原: 还原的喹啉衍生物。
取代: 具有各种官能团的取代喹啉衍生物。
科学研究应用
N-[(6-氯[1,3]二氧杂环戊[4,5-g]喹啉-7-基)甲基]-N-(2-甲氧基乙基)苯甲酰胺在科学研究中有几个应用:
化学: 用作合成更复杂分子的构建块,以及配位化学中的配体。
生物学: 研究其作为某些酶抑制剂的潜力,以及作为生物成像的荧光探针。
医学: 探究其潜在的治疗效果,包括抗癌和抗炎特性。
工业: 用于开发具有特定电子或光学性能的新材料。
作用机制
N-[(6-氯[1,3]二氧杂环戊[4,5-g]喹啉-7-基)甲基]-N-(2-甲氧基乙基)苯甲酰胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,抑制其活性或调节其功能。所涉及的途径可能包括:
酶抑制: 与酶的活性位点结合,阻止底物结合和随后的催化作用。
受体调节: 与细胞表面受体相互作用,改变信号转导通路。
相似化合物的比较
N-[(6-氯[1,3]二氧杂环戊[4,5-g]喹啉-7-基)甲基]-N-(2-甲氧基乙基)苯甲酰胺可以与类似化合物进行比较,例如:
N-[(6-氯[1,3]二氧杂环戊[4,5-g]喹啉-7-基)甲基]-N-(4-甲基苯基)甲基苯甲酰胺: 类似的结构,但苯甲酰胺部分的取代基不同。
环丙烷甲酰胺,N-[(6-氯-1,3-二氧杂环戊[4,5-g]喹啉-7-基)甲基]-N-(2-甲氧基乙基): 类似的核心结构,但具有环丙烷环而不是苯甲酰胺部分。
N-[(6-氯[1,3]二氧杂环戊[4,5-g]喹啉-7-基)甲基]-N-(2-甲氧基乙基)苯甲酰胺的独特之处在于其官能团的特定组合,赋予其独特的化学和生物学性质。
属性
CAS 编号 |
606104-32-9 |
|---|---|
分子式 |
C21H19ClN2O4 |
分子量 |
398.8 g/mol |
IUPAC 名称 |
N-[(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C21H19ClN2O4/c1-26-8-7-24(21(25)14-5-3-2-4-6-14)12-16-9-15-10-18-19(28-13-27-18)11-17(15)23-20(16)22/h2-6,9-11H,7-8,12-13H2,1H3 |
InChI 键 |
ZDCWZXASZOWFIR-UHFFFAOYSA-N |
规范 SMILES |
COCCN(CC1=C(N=C2C=C3C(=CC2=C1)OCO3)Cl)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(2-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12597266.png)
![9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene](/img/structure/B12597281.png)


![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid](/img/structure/B12597289.png)
![1,1'-[Oxydi(4,1-phenylene)]bis(2-methoxy-2-methylpropan-1-one)](/img/structure/B12597295.png)
![6,6'-[6-([1,1'-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one)](/img/structure/B12597304.png)

![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)
![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)

![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)


